![molecular formula C18H22O2S2 B14377626 2,2'-Disulfanediylbis[4-(propan-2-yl)phenol] CAS No. 88661-10-3](/img/structure/B14377626.png)
2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] is an organosulfur compound characterized by the presence of two phenolic groups connected by a disulfide bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] typically involves the reaction of 4-(propan-2-yl)phenol with sulfur or sulfur-containing reagents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the disulfide bond. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of 2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the purity of the compound.
化学反应分析
Types of Reactions
2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The phenolic groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Dithiothreitol (DTT) or sodium borohydride (NaBH4) are effective reducing agents.
Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Nitro or halogenated derivatives of the phenolic groups.
科学研究应用
2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its ability to modulate redox reactions in biological systems.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant and its ability to inhibit certain enzymes.
Industry: Utilized in the production of polymers and as an additive in materials to enhance their stability and performance.
作用机制
The mechanism of action of 2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] involves its ability to undergo redox reactions, which can modulate the redox state of biological systems. The disulfide bond can be reduced to thiols, which can then participate in further redox reactions. This compound may also interact with specific molecular targets, such as enzymes, to exert its effects.
相似化合物的比较
Similar Compounds
2,2’-Disulfanediylbis(4-chloroaniline): Similar structure with chloro substituents instead of propan-2-yl groups.
2,2’-Disulfanediylbis(4-chlorobenzoic acid): Contains carboxylic acid groups instead of phenolic groups.
4,4’-Disulfanediylbis[2,6-bis(2-methyl-2-propanyl)phenol]: Similar structure with additional methyl groups on the phenolic rings.
Uniqueness
2,2’-Disulfanediylbis[4-(propan-2-yl)phenol] is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of propan-2-yl groups enhances its solubility and stability, making it suitable for various applications in research and industry.
属性
CAS 编号 |
88661-10-3 |
|---|---|
分子式 |
C18H22O2S2 |
分子量 |
334.5 g/mol |
IUPAC 名称 |
2-[(2-hydroxy-5-propan-2-ylphenyl)disulfanyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C18H22O2S2/c1-11(2)13-5-7-15(19)17(9-13)21-22-18-10-14(12(3)4)6-8-16(18)20/h5-12,19-20H,1-4H3 |
InChI 键 |
SRPKRBCJEGPBQA-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C=C1)O)SSC2=C(C=CC(=C2)C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Pyrimidinamine, 4,6-dimethyl-N-[4-(4-methylphenyl)-2-thiazolyl]-](/img/structure/B14377547.png)

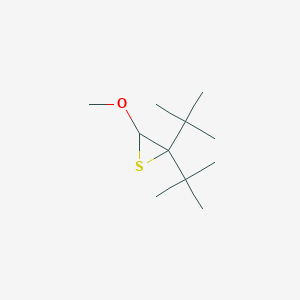
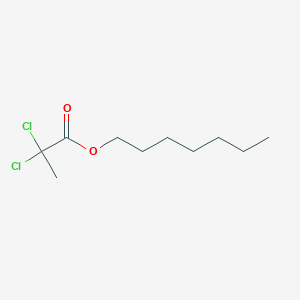
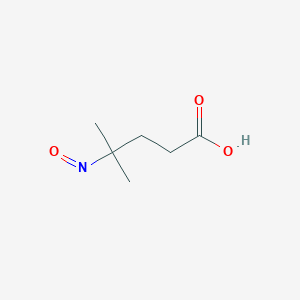
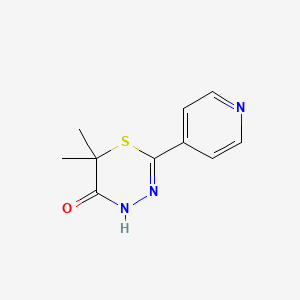
![1-Bromo-4-iodobicyclo[2.2.2]octane](/img/structure/B14377572.png)
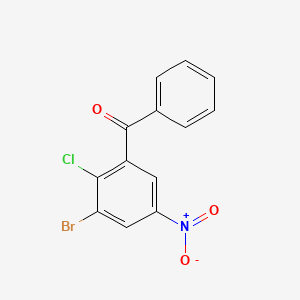
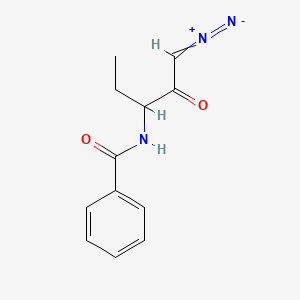

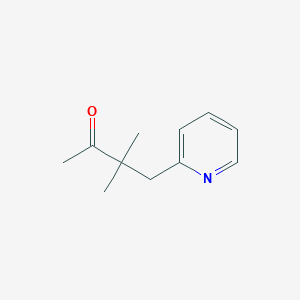

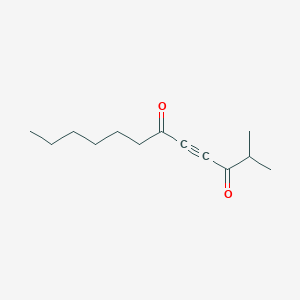
![[4-(2-Methylpropane-2-sulfonyl)butoxy]benzene](/img/structure/B14377603.png)
